S-Carbamidomethylglutathione
Description
S-Carbamidomethylglutathione is a chemically modified derivative of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide critical in redox homeostasis, detoxification, and cellular defense mechanisms . The carbamidomethyl group (-NH-C(=O)-NH₂) is introduced via alkylation of glutathione’s cysteine thiol group, a common modification to protect sulfhydryl groups from oxidation or to study enzyme-substrate interactions . This derivative retains glutathione’s core structure but exhibits altered reactivity and stability due to the substitution, making it valuable in biochemical assays and therapeutic research.
Properties
CAS No. |
78723-99-6 |
|---|---|
Molecular Formula |
C12H20N4O7S |
Molecular Weight |
364.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(2-amino-2-oxoethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c13-6(12(22)23)1-2-9(18)16-7(4-24-5-8(14)17)11(21)15-3-10(19)20/h6-7H,1-5,13H2,(H2,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
SUFIKXONQSLMKR-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCC(=O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSCC(=O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamidomethylglutathione typically involves the reaction of glutathione with iodoacetamide. The reaction is carried out in an aqueous solution at a neutral pH to ensure the stability of the compound. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: S-Carbamidomethylglutathione undergoes various chemical reactions, including:
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The carbamidomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
S-Carbamidomethylglutathione has a wide range of applications in scientific research:
Mechanism of Action
S-Carbamidomethylglutathione exerts its effects primarily through its antioxidant properties. It participates in redox reactions, where it can donate electrons to neutralize reactive oxygen species (ROS). The compound also plays a role in detoxification by conjugating with electrophilic compounds, making them more water-soluble for excretion . The molecular targets include various enzymes involved in redox balance and detoxification pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Glutathione Derivatives
Molecular and Structural Differences
The table below summarizes key structural and functional differences between S-Carbamidomethylglutathione and analogous glutathione derivatives:
Note: Exact molecular weights may vary based on hydration and salt forms.
Reactivity and Stability
- This compound : The carbamidomethyl group enhances stability by preventing thiol oxidation, making it ideal for long-term storage and experiments requiring inert sulfhydryl groups .
- S-Lactoylglutathione : The lactoyl group participates in the glyoxalase system, converting methylglyoxal (a cytotoxic metabolite) into D-lactate . Its reactivity is pathway-specific.
- S-Methylglutathione : The methyl group increases lipophilicity, improving membrane permeability but reducing solubility in aqueous buffers .
- S-(2-Chloroacetyl)glutathione : The chloroacetyl group confers electrophilicity, enabling covalent binding to nucleophilic residues in enzymes like glutathione S-transferases (GSTs) .
Enzyme Interactions
Key Research Findings
- In tumor models, S-Methylglutathione showed enhanced bioavailability but reduced efficacy in sensitizing cancer cells to cisplatin compared to native glutathione .
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